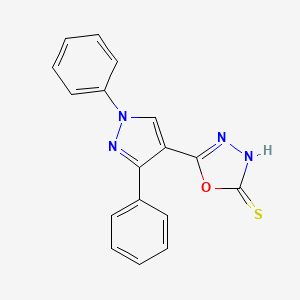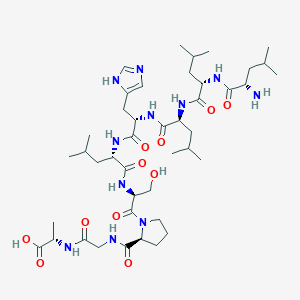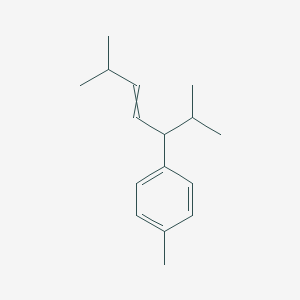
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole core with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI or DCC.
Attachment of the Aminobutyl and Amino-oxoethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the indole derivative is reacted with appropriate alkyl halides or amines under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-3-carboxamide: Similar structure with a carboxamide group at the 3-position.
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide is unique due to its specific functional groups and their positions on the indole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
649715-29-7 |
|---|---|
分子式 |
C15H20N4O2 |
分子量 |
288.34 g/mol |
IUPAC名 |
1-(4-aminobutyl)-N-(2-amino-2-oxoethyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c16-7-3-4-8-19-12-6-2-1-5-11(12)9-13(19)15(21)18-10-14(17)20/h1-2,5-6,9H,3-4,7-8,10,16H2,(H2,17,20)(H,18,21) |
InChIキー |
AIUJLYLYAGFSLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCN)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


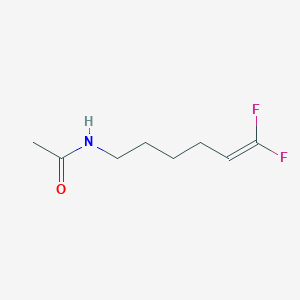
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
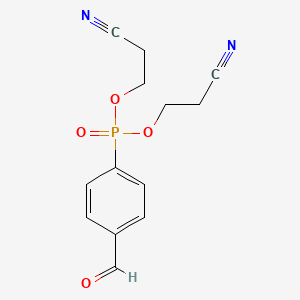
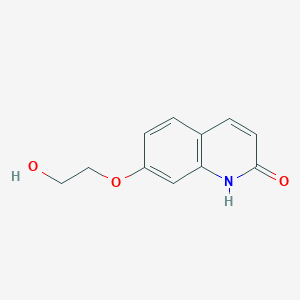
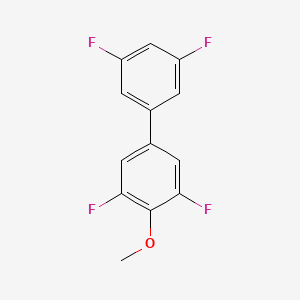

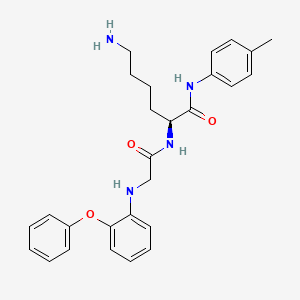
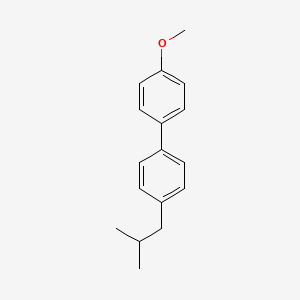
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
